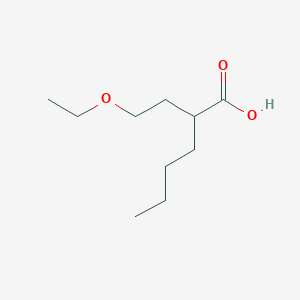

2-(2-Ethoxyethyl)hexanoic acid

CAS No.: 538374-03-7

Cat. No.: VC19072682

Molecular Formula: C10H20O3

Molecular Weight: 188.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 538374-03-7 |

|---|---|

| Molecular Formula | C10H20O3 |

| Molecular Weight | 188.26 g/mol |

| IUPAC Name | 2-(2-ethoxyethyl)hexanoic acid |

| Standard InChI | InChI=1S/C10H20O3/c1-3-5-6-9(10(11)12)7-8-13-4-2/h9H,3-8H2,1-2H3,(H,11,12) |

| Standard InChI Key | BSKHXBQVMYIZDO-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC(CCOCC)C(=O)O |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

2-(2-Ethoxyethyl)hexanoic acid is hypothesized to consist of a hexanoic acid backbone (C₆H₁₁COOH) with a 2-ethoxyethyl substituent (-CH₂CH₂-O-C₂H₅) at the second carbon position. This structure aligns with related branched-chain carboxylic acids, such as 2-ethylhexanoic acid (2-EHA), which features an ethyl group at the same position . The ethoxyethyl moiety introduces polarity and ether functionality, potentially enhancing solubility in organic solvents compared to 2-EHA .

Synthesis and Industrial Production

Industrial Relevance

2-EHA and its derivatives are widely used in:

-

Polymer Stabilizers: Metal soaps of 2-EHA (e.g., calcium or zinc salts) serve as thermal stabilizers in polyvinyl chloride (PVC) .

-

Solvents and Plasticizers: Ethoxylated esters improve flexibility in polymers and act as coalescing agents in paints .

Biological and Pharmacological Activity

Metabolic Pathways

Studies on 2-EHA reveal extensive β-oxidation and ω-oxidation, yielding metabolites such as 2-ethyl-3-hydroxyhexanoic acid and 2-ethyl-5-oxohexanoic acid . By analogy, 2-(2-Ethoxyethyl)hexanoic acid may undergo similar degradation, with the ethoxyethyl group influencing metabolic stability and excretion pathways.

Toxicological and Environmental Profiles

Human Health Risks

-

Developmental Toxicity: 2-EHA exhibits teratogenicity in rodents, raising concerns for structurally similar compounds .

-

Exposure Pathways: Low-level exposure via PVC products and paints is anticipated, though bioaccumulation is unlikely due to rapid metabolism .

Environmental Impact

-

Persistence: 2-EHA derivatives show short environmental half-lives (<10 days) under aerobic conditions .

-

Ecotoxicity: LC₅₀ values for aquatic organisms exceed predicted environmental concentrations, indicating low risk .

Comparative Analysis with Structural Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume